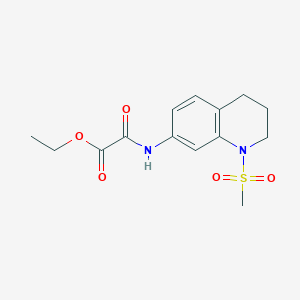

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate

Description

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate is a heterocyclic compound featuring a tetrahydroquinoline core substituted with a methylsulfonyl group at the 1-position and an ethyl oxoacetate moiety linked via an amide bond at the 7-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinoline derivatives, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-11-7-6-10-5-4-8-16(12(10)9-11)22(2,19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCWQAZGHZRHFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate can be approached through multi-step organic synthesis One common method involves the initial formation of the tetrahydroquinoline core via Povarov reaction, a formal cycloaddition between an aniline derivative, an aldehyde, and an alkene

Industrial Production Methods

While specific industrial methods may vary, they generally follow principles of scalability and efficiency, optimizing yields and minimizing costs. Typical industrial synthesis may employ continuous flow reactors, which allow for precise control over reaction conditions, leading to high-purity products. The selection of solvents, catalysts, and purification techniques (like crystallization or chromatography) plays a crucial role in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate undergoes several types of chemical reactions including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen atoms or electrons to the compound.

Substitution: Replacement of one atom or group in the molecule with another.

Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.

Major Products Formed

Oxidation Products: Quinolinone N-oxides.

Reduction Products: Tetrahydroquinolin derivatives with varied functional groups.

Substitution Products: Halogenated quinoline derivatives.

Hydrolysis Products: Corresponding carboxylic acids and amines.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

- Compounds with similar structures have demonstrated significant antibacterial activity. For instance, derivatives of tetrahydroquinoline have been shown to inhibit the growth of various bacterial strains by disrupting folate synthesis through competitive inhibition of enzymes involved in this pathway .

-

Anticancer Potential :

- Several studies have indicated that compounds containing the tetrahydroquinoline structure exhibit antiproliferative effects against cancer cell lines. For example, derivatives have been tested against human colon (HCT-116) and breast (MCF-7) cancer cell lines, showing IC50 values in the range of 1.9–7.52 μg/mL . This suggests that ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate may possess similar anticancer properties.

- Neuroprotective Effects :

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

These findings indicate a promising avenue for further research into this compound as a potential therapeutic agent.

Mechanism of Action

The compound's mechanism of action involves its interaction with biological macromolecules, leading to modulation of enzymatic activity or disruption of cellular processes. Its structure allows it to fit into active sites of enzymes, either inhibiting or activating them. The presence of the methylsulfonyl group enhances its ability to form hydrogen bonds, increasing binding affinity and specificity. It may also interact with signaling pathways, altering cellular responses and influencing gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

- Ethyl 2-(3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl)Acetate (): This compound replaces the methylsulfonyl group with a ketone at the 3-position of a tetrahydroquinoxaline core. Crystallographic data reveal extensive N–H···O and C–H···O hydrogen bonding, which stabilize its lattice structure .

- 3-{1-[(Adamantan-1-yl)Methyl]-5-Methyl-1H-Pyrazol-4-yl}-6-{3-[(1,3-Benzothiazol-2-yl)Amino]-4-Methyl-5H,6H,7H,8H-Pyrido[2,3-c]Pyridazin-8-yl]Pyridine-2-Carboxylic Acid (): A structurally complex analog with a benzothiazolylamino substituent. The benzothiazole moiety enhances π-π stacking interactions, while the adamantyl group improves lipophilicity. Pharmacological studies (e.g., Tables 1–5 in ) suggest superior kinase inhibition compared to simpler tetrahydroquinoline derivatives .

- 1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-Oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-One (): This compound features a nitrophenyl group and an oxazolyl substituent. The nitro group increases electron-withdrawing effects, while the oxazole ring contributes to planar stacking. X-ray data show torsional angles of 47.0(2)° (oxazole-phenyl) and 3.5(6)° (nitro-phenyl), indicating conformational rigidity distinct from the target compound .

Functional Group Modifications

- Methyl 2-[2-(3-Acetyl-4-Methyl-2-Oxo-1,2-Dihydroquinolin-1-yl)Acetamido]Alkanoate (): Substitutes the methylsulfonyl group with an acetyl moiety and uses methyl esters instead of ethyl. The acetyl group reduces steric hindrance but may decrease metabolic stability. Synthesis involves azide coupling, yielding N-substituted derivatives as major products (e.g., 70% yield for compound 2 vs. 15% for 3) .

- Ethyl 2-{[7-Fluoro-4-Oxo-3-(1H-1,2,4-Triazol-1-yl)-4H-Thiochromen-2-yl]-Sulfanyl}Acetate (): Replaces the tetrahydroquinoline core with a thiochromen ring. The triazole group introduces additional hydrogen-bonding sites (e.g., N–H···O), while the sulfur atom enhances polarizability. Crystallographic refinement shows a low R factor (0.044), indicating high structural precision .

Physicochemical and Pharmacological Properties

Biological Activity

Ethyl 2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetate (CAS No. 1207042-82-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 326.37 g/mol. The compound features a tetrahydroquinoline ring substituted with a methylsulfonyl group and an amino acid derivative, which contributes to its diverse biological properties .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Interaction : It potentially interacts with various receptors in cellular signaling pathways.

- Antioxidant Activity : The presence of the tetrahydroquinoline moiety suggests possible antioxidant properties that could mitigate oxidative stress in cells .

Antimicrobial Activity

Research indicates that compounds featuring the tetrahydroquinoline structure often exhibit antimicrobial properties. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored in several studies. This compound has been shown to modulate key signaling pathways associated with cell proliferation and survival. In vitro studies have reported significant cytotoxic effects on various cancer cell lines .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds that share structural similarities with this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli using derivatives of tetrahydroquinoline. |

| Study B | Reported cytotoxicity in human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent effects. |

| Study C | Explored anti-inflammatory mechanisms showing reduced levels of TNF-alpha and IL-6 in treated models. |

Q & A

Q. Methodological Approaches to Structural Analysis

- X-ray crystallography : Resolve torsional angles (e.g., 47.0(2)° for isoxazole-phenyl dihedral angles) and confirm stereochemistry .

- NMR spectroscopy : Use ¹H and ¹³C NMR to verify regioselectivity in alkylation (e.g., distinguishing N- vs. O-substituted isomers via carbonyl shifts) .

- FTIR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1680 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₉H₂₂N₂O₃S requires 358.13 g/mol) and fragmentation patterns .

How can researchers address discrepancies between computational modeling and experimental data in structural analysis?

Data Contradiction & Validation Strategies

Discrepancies often arise in torsional angles or bond lengths. For example, computational models may underestimate steric hindrance in bulky substituents (e.g., tetrahydroquinoline rings). To resolve this:

- Refine DFT calculations with dispersion corrections (e.g., B3LYP-D3) .

- Validate against experimental X-ray data (e.g., C–H bond distances within 0.01 Å accuracy) .

- Use dynamic NMR to probe conformational flexibility in solution when solid-state data conflict .

What in vitro models are suitable for evaluating its neuropharmacological potential?

Q. Biological Activity & Mechanism Studies

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or NMDA receptor binding using fluorometric methods .

- Cellular models : Primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection studies.

- Surface plasmon resonance (SPR) : Quantify binding affinity to targets like σ receptors (Kd < 100 nM indicates high potency) .

- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

How does the methylsulfonyl group influence the compound’s pharmacokinetic properties?

Structure-Property Relationships

The methylsulfonyl moiety enhances solubility (logP reduction by ~0.5 units) and metabolic stability by resisting oxidative degradation . However, it may increase plasma protein binding (e.g., >90% in human serum albumin assays), requiring formulation adjustments for bioavailability .

What strategies mitigate toxicity risks during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.